(4-(Thiophen-3-yl)phenyl)methanol

Description

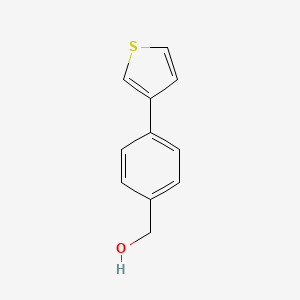

“(4-(Thiophen-3-yl)phenyl)methanol” (molecular formula: C₁₁H₁₀OS) is a heteroaromatic alcohol featuring a thiophene ring directly linked to a phenyl group substituted with a hydroxymethyl (-CH₂OH) moiety at the para position. This compound is structurally characterized by the conjugation of the electron-rich thiophene ring with the phenyl-methanol system, which confers unique electronic and steric properties. The thiophene moiety enhances π-π stacking interactions and solubility in organic solvents, while the hydroxymethyl group provides a reactive site for derivatization or participation in hydrogen bonding .

Applications of such compounds span medicinal chemistry (e.g., quorum-sensing inhibition) and materials science (e.g., conductive polymers) .

Properties

IUPAC Name |

(4-thiophen-3-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHJEXSFOWCTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569821 | |

| Record name | [4-(Thiophen-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160278-20-6 | |

| Record name | [4-(Thiophen-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiophen-3-yl)phenyl)methanol typically involves the reaction of thiophene derivatives with phenyl compounds. One common method is the reduction of (4-(Thiophen-3-yl)phenyl)methanone using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere at temperatures ranging from 0 to 20°C . This reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-(Thiophen-3-yl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form (4-(Thiophen-3-yl)phenyl)methanone.

Reduction: The compound can be reduced to form (4-(Thiophen-3-yl)phenyl)methane.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

Oxidation: (4-(Thiophen-3-yl)phenyl)methanone.

Reduction: (4-(Thiophen-3-yl)phenyl)methane.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(4-(Thiophen-3-yl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Thiophen-3-yl)phenyl)methanol is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring may play a crucial role in binding to these targets, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Electronic and Steric Effects

- Thiophene vs. Benzothiophene : The benzo[b]thiophene in 3ad extends conjugation, increasing lipophilicity compared to the simpler thiophene in the target compound. This may enhance material stability in polymers .

- Nitro Group Impact : Compound 62 ’s ortho-nitro group significantly boosts PqsD inhibition compared to Compound 19 , highlighting the synergistic effect of thiophene and nitro groups on bioactivity .

Biological Activity

(4-(Thiophen-3-yl)phenyl)methanol, with the molecular formula CHOS, is an organic compound characterized by a phenolic structure that incorporates a thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic electronics, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The compound features:

- A hydroxymethyl group (-CHOH) attached to a phenyl ring.

- A thiophene moiety, which is known for its ability to participate in various chemical reactions and interactions.

This structure may influence the compound's biological activity through interactions with specific molecular targets such as enzymes or receptors. The thiophene ring is particularly significant as it can enhance binding affinity and specificity due to its electron-rich nature.

The exact mechanism of action of this compound is not fully elucidated. However, it is believed that the biological effects are mediated through interactions with various molecular targets. The thiophene component may play a crucial role in these interactions, influencing the compound’s overall activity and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Synthesis and Biological Testing

A study synthesized this compound through a reduction reaction involving 4-(Thiophen-3-yl)benzaldehyde and a suitable reducing agent. The purity of the synthesized compound was confirmed using NMR spectroscopy, which indicated high purity levels (>95%) .

Antimicrobial Testing

In a comparative study of similar compounds, this compound was evaluated for its antimicrobial efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, revealing promising results that warrant further exploration .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 25 | Moderate |

| Compound B | 15 | Strong |

| This compound | 20 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.